1-(4-T-Butylphenyl)-3-chloropropan-1-one
Overview
Description
The compound 1-(4-T-Butylphenyl)-3-chloropropan-1-one is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding its properties and reactivity.
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a three-step reaction sequence, including stereoselective dichlorocarbene addition, phenyllithium addition, and a key SnCl4-mediated benzannulation, demonstrating the intricacy of synthesizing chlorinated aromatic compounds . Similarly, the synthesis of chloroacetyl chloride incorporated piperidin-4-ones involves multiple steps, including the use of N-chloroacetyl chloride and characterization by FT-IR and NMR analyses . These examples highlight the potential complexity in synthesizing compounds like 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of chloroacetyl chloride incorporated piperidin-4-ones was confirmed by single crystal XRD analysis, and computational studies provided insights into the molecular design and optoelectronic properties . Similarly, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory, revealing details about the charge transfer within the molecule . These techniques could be applied to analyze the molecular structure of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Chemical Reactions Analysis
Chlorinated compounds can undergo a variety of chemical reactions. The reaction of 1,3-dichloropropene with lithium powder and an electrophile in THF followed by hydrolysis yields unsaturated 1,5-diols, which can be further transformed into dihydropyrans . This demonstrates the reactivity of chlorinated compounds in nucleophilic substitution reactions and subsequent transformations. The derivatization examples provided for 1-chloro-2,3-dimethyl-4-phenylnaphthalene, including benzylic reactions and cross-couplings, also illustrate the chemical versatility of chlorinated aromatic compounds . These reactions could be relevant when considering the reactivity of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the vibrational and structural observations of a chlorophenyl compound provided insights into its HOMO-LUMO analysis and nonlinear optical properties . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of 1-(4-T-Butylphenyl)-3-chloropropan-1-one. Computational studies, such as DFT, can be used to predict the physical and chemical properties of such compounds .
Scientific Research Applications
Novel Apoptosis Inducers and Anticancer Agents
Researchers identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. The study highlights the potential of structurally related compounds as anticancer agents and their molecular targets, providing a new avenue for the development of anticancer therapies (Zhang et al., 2005).
Enzymatic Synthesis of Enantiomers
A study described the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-(4-fluorophenyl)propan-1-ol and related compounds. This research demonstrates the potential of enzymatic processes in producing enantiomerically pure compounds, which are valuable in pharmaceutical synthesis and research (Pop et al., 2011).
Chlorination Reactions and Their Products
The reaction of the drug atenolol with hypochlorite was investigated, yielding products with potential phytotoxic activity. This study provides insights into the environmental impact of pharmaceutical residues and their transformation products, highlighting the need for further research on their effects on ecosystems (DellaGreca et al., 2009).
Sigma-2 Receptor Ligands with Anticancer Activity
A previous study on 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl (SYA013) identified it as a sigma ligand with moderate selectivity for the sigma-2 receptor. New analogs of this compound were synthesized and showed inhibition of several cancer cell lines, demonstrating the potential of sigma-2 receptor ligands as anticancer agents (Asong et al., 2019).
Safety And Hazards
“1-(4-T-Butylphenyl)-3-chloropropan-1-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-chloropropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVKFPYVTZRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623628 | |
Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-T-Butylphenyl)-3-chloropropan-1-one | |
CAS RN |
28547-33-3 | |
Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.